molecular formula C20H21N9 B12270626 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B12270626
M. Wt: 387.4 g/mol
InChI Key: IPXTTWPEVIHQEF-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium or rhodium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Safety protocols are strictly followed to handle the reagents and intermediates safely .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical parameters .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridazine rings .

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular docking studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is unique due to its specific combination of pyrazole, pyridazine, and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21N9

Molecular Weight

387.4 g/mol

IUPAC Name

2-methyl-4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C20H21N9/c1-14-6-8-29(26-14)19-4-3-18(24-25-19)27-9-11-28(12-10-27)20-16-5-7-21-13-17(16)22-15(2)23-20/h3-8,13H,9-12H2,1-2H3

InChI Key

IPXTTWPEVIHQEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C

Origin of Product

United States

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